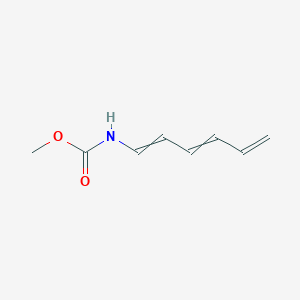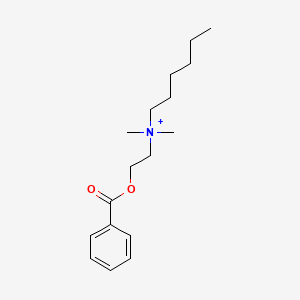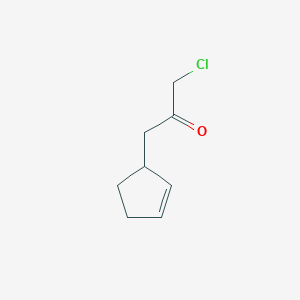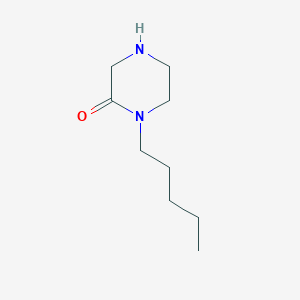
1-Pentylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylpiperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pentyl group at the nitrogen atom. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazines are commonly used as intermediates in the synthesis of various drugs and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a 1,2-diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of catalysts, such as palladium or iridium, can enhance the efficiency of the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperazines.
Applications De Recherche Scientifique
1-Pentylpiperazin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Pentylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior .
Comparaison Avec Des Composés Similaires
1-Pentylpiperazin-2-one can be compared with other piperazine derivatives, such as:
1-Methylpiperazin-2-one: Similar in structure but with a methyl group instead of a pentyl group.
1-Phenylpiperazin-2-one: Contains a phenyl group, leading to distinct biological activities and uses in drug development.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Propriétés
Numéro CAS |
59702-11-3 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-pentylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-6-11-7-5-10-8-9(11)12/h10H,2-8H2,1H3 |
Clé InChI |
VKKFZFFHARJMSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCNCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



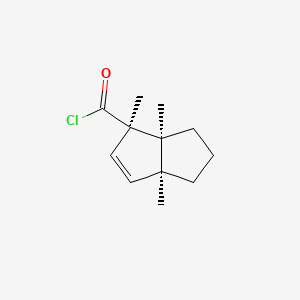
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
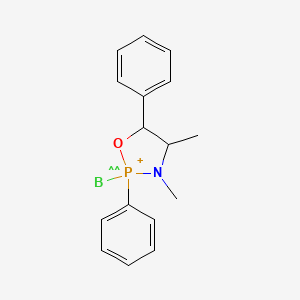
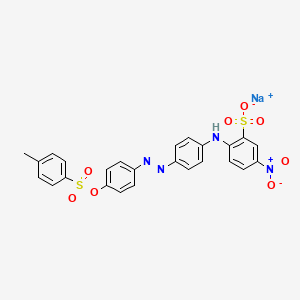
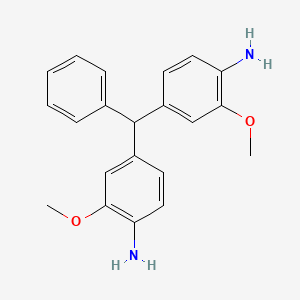
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

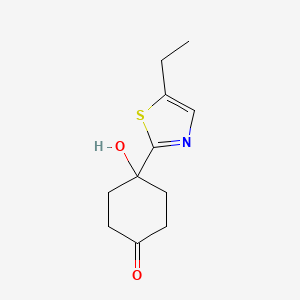
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
